molecular formula C20H21N3O3S B2904387 4-methoxy-3-methyl-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)benzene-1-sulfonamide CAS No. 1396765-85-7

4-methoxy-3-methyl-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)benzene-1-sulfonamide

Cat. No.: B2904387
CAS No.: 1396765-85-7
M. Wt: 383.47
InChI Key: RSOURZUNFWVZBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-3-methyl-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)benzene-1-sulfonamide (CAS 1396765-85-7) is a high-purity chemical compound with a molecular formula of C20H21N3O3S and a molecular weight of 383.47 g/mol . This complex synthetic molecule features a benzene sulfonamide group linked to a phenyl ring, which is further connected to a 5H,6H,7H-pyrrolo[1,2-a]imidazole moiety, a fused bicyclic heterocycle of significant interest in medicinal chemistry . The core pyrrolo[1,2-a]imidazole scaffold is recognized as a multifaceted and unique structural framework with diverse applications in industrial, organic, and pharmaceutical chemistry . Research into similar compounds has demonstrated that the pyrrolo[1,2-a]imidazole structure interacts with various therapeutic targets, enzymes, and receptors in biological systems, exhibiting a wide range of biological activities . Notably, certain derivatives based on this scaffold have shown promising in vitro antimicrobial and antifungal activity against a spectrum of pathogens, including Staphylococcus aureus , Escherichia coli , and Cryptococcus neoformans . Furthermore, imidazole-based compounds are actively investigated in anti-cancer drug discovery due to their ability to inhibit specific enzymes and interact with key biological pathways . This product is intended for non-human research applications only, specifically for use in laboratory and scientific investigations. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-[3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]-4-methoxy-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S/c1-14-11-17(8-9-19(14)26-2)27(24,25)22-16-6-3-5-15(12-16)18-13-21-20-7-4-10-23(18)20/h3,5-6,8-9,11-13,22H,4,7,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSOURZUNFWVZBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=CN=C4N3CCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-3-methyl-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)benzene-1-sulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-methoxy-3-methyl-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)benzene-1-sulfonamide can undergo various chemical reactions:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to amines or alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-methoxy-3-methyl-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways . The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core and Substituent Variations

The pyrroloimidazole core distinguishes this compound from analogs in the evidence, which predominantly feature pyrano-pyrazoles (e.g., 4af in ), benzimidazoles (e.g., 3s/3t in ), or pyrazole-pyridine hybrids (e.g., 11 in ). These heterocycles influence solubility, metabolic stability, and target affinity. For instance:

  • Pyrano-pyrazole sulfonamides () exhibit moderate yields (70%) and simpler NMR spectra due to fewer fused rings compared to the target compound’s pyrroloimidazole system .
  • Benzimidazole sulfonamides () with methoxy groups show higher melting points (92–96°C vs. ~70°C for pyrano-pyrazoles), suggesting stronger intermolecular interactions .

Sulfonamide Functional Group

The sulfonamide group is a common pharmacophore in enzyme inhibitors (e.g., carbonic anhydrase, kinases). Key comparisons:

  • Compound 4af (): Contains a 4-methylbenzenesulfonamide group, which may enhance lipophilicity compared to the target compound’s unsubstituted sulfonamide .
  • Compound 3s/3t (): Features dimethylamino-substituted sulfonamides, which could improve solubility but reduce metabolic stability relative to the target’s methoxy/methyl substituents .

Data Table: Structural and Functional Comparison

Compound Name / ID Heterocyclic Core Substituents Key Functional Groups Yield (%) Biological Activity (Reported) Source
Target Compound Pyrroloimidazole 4-methoxy, 3-methyl Sulfonamide N/A N/A N/A
4af () Pyrano-pyrazole 4-methoxyphenyl, 4-methylbenzene Sulfonamide 70 Not reported
3s/3t () Benzimidazole Dimethylamino, methoxy Sulfonamide 87 Not reported
11 () Pyrazole-pyridine 2-furyl Amine, thioxo N/A Antimicrobial
41 () Pyrrole Trifluoromethyl pyridine Carboxamide 35 Kinase inhibition (inferred)

Biological Activity

4-Methoxy-3-methyl-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is notable for its structural complexity, featuring a pyrrolo[1,2-a]imidazole moiety which is often associated with various pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Structural Overview

The compound can be described by the following IUPAC name:

  • IUPAC Name : this compound

The structure includes:

  • A methoxy group (-OCH₃)
  • A methyl group (-CH₃)
  • A sulfonamide group (-SO₂NH₂)
  • A pyrrolo[1,2-a]imidazole ring

Research indicates that compounds containing the pyrrolo[1,2-a]imidazole structure often exhibit significant interactions with various biological targets. The biological activity of this compound is primarily attributed to its ability to modulate receptor activity and influence cellular signaling pathways.

Key Mechanisms:

  • Dopamine Receptor Modulation :
    • Studies have shown that similar compounds can act as selective agonists for dopamine receptors. For instance, a related compound demonstrated significant activity at the D3 dopamine receptor while exhibiting minimal interaction with D2 receptors .
  • Inhibition of Carbonic Anhydrase :
    • Sulfonamide derivatives are known to inhibit carbonic anhydrase enzymes. This inhibition can lead to therapeutic effects in conditions such as glaucoma and metabolic alkalosis .
  • Cardiovascular Effects :
    • Some sulfonamides have been reported to influence cardiovascular parameters by affecting perfusion pressure and coronary resistance. For example, related compounds have shown potential in modulating vascular responses in isolated heart models .

Research Findings

Recent studies have explored the biological activity of this compound through various experimental approaches:

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Dopamine Receptor AgonismSelective activation of D3 receptors
Carbonic Anhydrase InhibitionPotential therapeutic implications in cardiovascular health
Cardiovascular ModulationChanges in perfusion pressure and coronary resistance

Case Studies

  • Dopamine Receptor Activity :
    • In a high-throughput screening assay, compounds similar to this compound were evaluated for their agonistic effects on dopamine receptors. The results indicated a promising selectivity towards D3 receptors with significant efficacy at low nanomolar concentrations .
  • Cardiovascular Impact :
    • A study involving isolated rat hearts demonstrated that certain sulfonamide derivatives could significantly reduce perfusion pressure over time when compared to control groups. This suggests a potential therapeutic role in managing hypertension or related cardiovascular conditions .

Q & A

Q. Table 1: Bioactivity Comparison of Structural Analogs

Compound FeatureBioactivity TrendKey Structural DifferenceReference
Pyrazole-containing analogLower IC₅₀ against kinase XReplacement of pyrroloimidazole
Trifluoromethyl-substituted analogEnhanced metabolic stabilityElectron-withdrawing group

Q. How should researchers design experiments to evaluate the compound's pharmacokinetic (PK) properties in preclinical models?

  • Methodology :
  • In Vitro ADME : Assess metabolic stability using liver microsomes and permeability via Caco-2 cell monolayers .
  • In Vivo PK Studies : Administer the compound to rodent models and collect plasma samples at timed intervals for LC-MS/MS analysis. Key parameters include half-life (t₁/₂), volume of distribution (Vd), and clearance (CL) .
  • Toxicology Screening : Monitor off-target effects using panels like Eurofins’ SafetyScreen44 to prioritize candidates with favorable safety profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.